molecular formula C20H18N4O3S B2999299 N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946207-19-8

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2999299
CAS RN: 946207-19-8
M. Wt: 394.45
InChI Key: KHMRVROMLUZDTC-UHFFFAOYSA-N
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Description

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Psychotropic and Anti-Inflammatory Activity

A study by Zablotskaya et al. (2013) explored the synthesis of derivatives of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, revealing their potential psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some antimicrobial action (Zablotskaya et al., 2013).

Potential Antipsychotic Agents

In research conducted by Norman et al. (1996), heterocyclic analogues of the compound were evaluated as potential antipsychotic agents. The study focused on their ability to bind to dopamine D2 and serotonin receptors, demonstrating significant in vivo activity, suggesting their potential as antipsychotic agents (Norman et al., 1996).

Anticancer Potential

Ghorab et al. (2016) investigated novel quinolines carrying derivatives of the compound as potential anticancer agents. The study found that several synthesized compounds showed higher activity compared to doxorubicin, a common chemotherapy drug, against the breast cancer cell line MCF7 (Ghorab et al., 2016).

Synthesis and Antimicrobial Study

Patel and Patel (2010) synthesized compounds related to N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which were tested for their antibacterial and antifungal activities. This study highlights the compound's potential in developing new antimicrobial agents (Patel & Patel, 2010).

Regioselectivity in Medicinal Chemistry

Batalha et al. (2019) focused on the regioselectivity of the N-ethylation reaction of related compounds, which is significant in understanding the pharmacological activities associated with different structural variants of the compound (Batalha et al., 2019).

Synthesis and Characterization in Organic Synthesis

Berber (2022) conducted a study on the synthesis of thiazole compounds, including derivatives of the mentioned compound, under various reaction conditions. This research is crucial for understanding the reaction mechanisms and conditions favorable for synthesizing such compounds (Berber, 2022).

properties

IUPAC Name

N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-17(24-9-7-13-4-1-2-5-14(13)11-24)10-15-12-28-20(22-15)23-19(27)16-6-3-8-21-18(16)26/h1-6,8,12H,7,9-11H2,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMRVROMLUZDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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